N,N-dibutyl-4-tert-butylaniline
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Overview
Description
N,N-dibutyl-4-tert-butylaniline: is an organic compound with the molecular formula C18H31N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups, and a tert-butyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-tert-butylaniline typically involves the alkylation of 4-tert-butylaniline with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-4-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
N,N-dibutyl-4-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-tert-butylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
N,N-dimethyl-4-tert-butylaniline: Similar structure but with methyl groups instead of butyl groups.
N,N-diethyl-4-tert-butylaniline: Similar structure but with ethyl groups instead of butyl groups.
4-tert-butylaniline: Lacks the N,N-dibutyl substitution.
Uniqueness: N,N-dibutyl-4-tert-butylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its lipophilicity and alters its reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H31N |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-tert-butylaniline |
InChI |
InChI=1S/C18H31N/c1-6-8-14-19(15-9-7-2)17-12-10-16(11-13-17)18(3,4)5/h10-13H,6-9,14-15H2,1-5H3 |
InChI Key |
VNAIEUUJJSEMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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